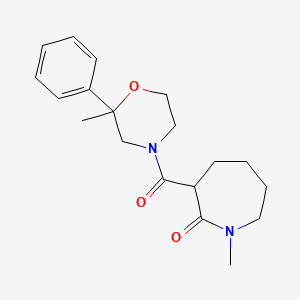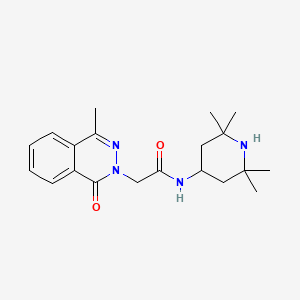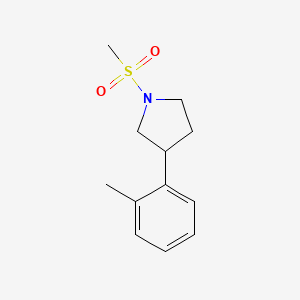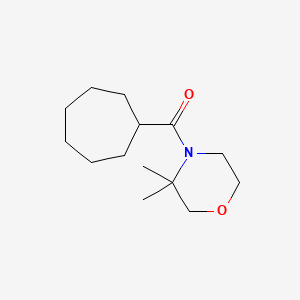![molecular formula C16H24N2O2 B6751639 Cycloheptyl-[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B6751639.png)
Cycloheptyl-[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cycloheptyl-[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methanone is a complex organic compound featuring a cycloheptyl group, a pyrrolidine ring, and an oxazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cycloheptyl-[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methanone typically involves multi-step organic synthesisCommon reagents used in these steps include various alkylating agents, oxidizing agents, and catalysts to facilitate ring formation and functional group transformations .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Analyse Des Réactions Chimiques
Types of Reactions
Cycloheptyl-[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methanone can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, potentially altering the compound’s biological properties .
Applications De Recherche Scientifique
Cycloheptyl-[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Mécanisme D'action
The mechanism of action of Cycloheptyl-[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole and pyrrolidine rings may facilitate binding to these targets, potentially inhibiting or modulating their activity. This interaction can trigger various cellular pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other oxazole and pyrrolidine derivatives, such as:
Aleglitazar: An antidiabetic agent with an oxazole moiety.
Ditazole: A platelet aggregation inhibitor containing an oxazole ring.
Mubritinib: A tyrosine kinase inhibitor with an oxazole structure.
Uniqueness
Cycloheptyl-[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methanone is unique due to the combination of its cycloheptyl group, oxazole ring, and pyrrolidine moiety. This unique structure may confer specific biological activities and pharmacokinetic properties that distinguish it from other similar compounds .
Propriétés
IUPAC Name |
cycloheptyl-[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-12-11-15(20-17-12)14-9-6-10-18(14)16(19)13-7-4-2-3-5-8-13/h11,13-14H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCLNAAAKOKRPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2CCCN2C(=O)C3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(4-methoxyphenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-2-carboxamide](/img/structure/B6751556.png)

![tert-butyl N-[4-fluoro-3-(5-methoxypentanoylamino)phenyl]carbamate](/img/structure/B6751581.png)
![2-Ethyl-5-[(4-pyridazin-3-ylpiperazin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B6751585.png)


![N-(1-cyanocyclopentyl)-3-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]benzamide](/img/structure/B6751606.png)
![3-[3,5-Dimethyl-1-[3-(3-methylpyrrolidin-1-yl)-3-oxopropyl]pyrazol-4-yl]-1-(3-methylpyrrolidin-1-yl)propan-1-one](/img/structure/B6751621.png)
![1-(3,4-dichlorophenyl)-N-[(4-methylmorpholin-2-yl)methyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B6751622.png)

![[2-[2-(3,4-Dimethoxyphenyl)ethyl]piperidin-1-yl]-(1,4-dioxan-2-yl)methanone](/img/structure/B6751644.png)
![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-4-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide](/img/structure/B6751652.png)
![5,6-Dimethyl-3-[2-oxo-2-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]ethyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B6751655.png)
![1-(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-5-pyrrolidin-1-ylsulfonylpyridin-2-one](/img/structure/B6751661.png)
